molecular formula C25H22FN3O4S2 B15084349 4-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid CAS No. 623934-97-4

4-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid

Cat. No.: B15084349
CAS No.: 623934-97-4
M. Wt: 511.6 g/mol
InChI Key: LWXQOUTYRZTNDQ-STZFKDTASA-N
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Description

4-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and a butanoic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid typically involves multiple steps, starting with the preparation of the individual components. The key steps include:

    Synthesis of the pyrazole moiety: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.

    Formation of the thiazolidinone ring: This involves the reaction of a thiourea derivative with a suitable α-haloketone.

    Coupling of the pyrazole and thiazolidinone: This step requires the use of a suitable base and solvent to facilitate the formation of the desired product.

    Introduction of the butanoic acid group: This can be achieved through esterification followed by hydrolysis.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the process.

Chemical Reactions Analysis

4-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

4-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, this compound may be investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

4-((5Z)-5-{[3-(4-Ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid can be compared with other similar compounds, such as:

    Thiazolidinone derivatives: These compounds share the thiazolidinone ring and may have similar biological activities.

    Pyrazole derivatives: Compounds with a pyrazole moiety may exhibit similar chemical reactivity and biological effects.

    Butanoic acid derivatives: These compounds share the butanoic acid group and may have similar physicochemical properties.

The uniqueness of this compound lies in its combination of these structural features, which may result in distinct chemical and biological properties.

Properties

CAS No.

623934-97-4

Molecular Formula

C25H22FN3O4S2

Molecular Weight

511.6 g/mol

IUPAC Name

4-[(5Z)-5-[[3-(4-ethoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C25H22FN3O4S2/c1-2-33-20-11-10-16(13-19(20)26)23-17(15-29(27-23)18-7-4-3-5-8-18)14-21-24(32)28(25(34)35-21)12-6-9-22(30)31/h3-5,7-8,10-11,13-15H,2,6,9,12H2,1H3,(H,30,31)/b21-14-

InChI Key

LWXQOUTYRZTNDQ-STZFKDTASA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)F

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)F

Origin of Product

United States

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